砷化银

描述

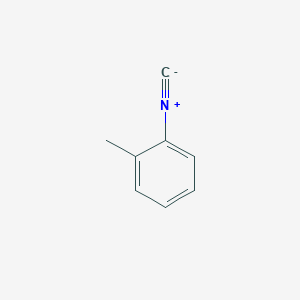

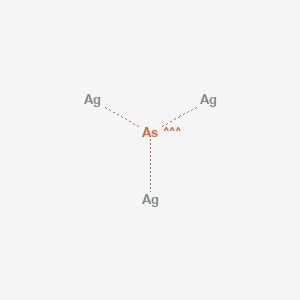

Arsenargentite (Ag3As) is a rare mineral that belongs to the sulfide group. It is found in hydrothermal veins and is commonly associated with silver and other sulfides. Arsenargentite has been the subject of scientific research due to its unique properties and potential applications.

科学研究应用

分析化学

砷化银在分析化学领域用作试剂 . 众所周知,银基化合物会与各种阴离子形成沉淀,砷化银也不例外,因此有助于检测和量化某些物质 .

材料科学

砷化银由于其高熔点和比重,在材料科学领域具有潜在的应用 . 尽管尚未得到广泛探索,但它可能在新型高性能材料的创建中发挥作用 .

环境科学

在环境科学中,砷化银可能被用于与从水中去除砷相关的过程 . 尽管仍处于实验阶段,但砷化银对砷的亲和力可以用来解决水污染问题 .

纳米技术

可以从砷化银合成银纳米粒子,由于其独特的特性和应用,已被深入研究 . 这些纳米粒子的性质在很大程度上取决于它们的形貌,包括形状、尺寸和周围介质 .

电子学

砷是砷化银的成分,它在半导体和其他电子应用中有着广泛的应用,如砷化铟、砷化硅和砷化锡 . 砷在固态器件(如晶体管)中作为掺杂剂的使用正在增加 .

光伏

<a data-citationid="

安全和危害

作用机制

Target of Action

Silver arsenide, also known as Arsenargentite, is a compound that has been studied for its potential interactions with various biological targets. The primary targets of silver arsenide are believed to be microbial cells, where it exhibits antimicrobial activity . In the context of cancer research, silver has been found to target the proteasome regulatory complex , which plays a crucial role in protein degradation and cell cycle control.

Mode of Action

Silver arsenide interacts with its targets primarily through the formation of complexes with proteins or other biomolecules within the cell . This interaction can lead to changes in the structure and function of these biomolecules, disrupting normal cellular processes. For instance, in microbial cells, silver ions have been shown to adhere to the cell surface, penetrate the cell, and cause damage to intracellular structures and biomolecules .

Biochemical Pathways

The biochemical pathways affected by silver arsenide are diverse and complex. In bacteria, arsenic biotransformation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

A physiologically based pharmacokinetic model has been developed for ionic silver and silver nanoparticles, which may provide some insights into the behavior of silver arsenide in the body .

Result of Action

The molecular and cellular effects of silver arsenide’s action can vary depending on the specific target and the environmental context. In microbial cells, the action of silver arsenide can lead to cellular toxicity and death . In the context of cancer research, silver has been found to inhibit proteasomal activity, leading to the accumulation of ubiquitinated proteins and the death of cancer cells .

Action Environment

The action, efficacy, and stability of silver arsenide can be influenced by various environmental factors. For instance, the presence of other metals, the pH of the environment, and the presence of organic matter can all affect the solubility and reactivity of silver arsenide . Furthermore, the action of silver arsenide can also be influenced by the specific characteristics of the target cells, such as their metabolic activity and the composition of their cell membrane .

生化分析

Biochemical Properties

The biochemical properties of silver arsenide are not well-documented. It is known that silver nanoparticles, which may share some properties with silver arsenide, interact with various biomolecules. For instance, silver nanoparticles have been found to interact with bacterial enzymes like nitrate reductase and various peptides

Cellular Effects

Studies on silver nanoparticles suggest that they can cause cell membrane damage and induce oxidative stress

Molecular Mechanism

Arsenic, a component of silver arsenide, is known to cause major neurological effects such as cytotoxicity, chromosomal aberration, damage to cellular DNA and genotoxicity

Temporal Effects in Laboratory Settings

A study on the fabrication of strained monolayer silver arsenide on Ag(111) by molecular beam epitaxy showed one-dimensional stripe structures arising from uniaxial strain . This suggests that silver arsenide may undergo changes over time under certain conditions.

Dosage Effects in Animal Models

Studies on silver nanoparticles have shown that they can cause various effects at different dosages

Metabolic Pathways

Arsenic, a component of silver arsenide, is known to be metabolized through various pathways involving enzymes and cofactors

Transport and Distribution

Silver nanoparticles, which may share some properties with silver arsenide, have been found to be transported and distributed within cells and tissues

Subcellular Localization

A study on silver nanoparticles in oyster larvae showed that they were localized in various subcellular compartments

属性

InChI |

InChI=1S/3Ag.As | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZRPYCWPXDPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As].[Ag].[Ag].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047992 | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.526 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12417-99-1 | |

| Record name | Arsenargentite (Ag3As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12417-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012417991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)